

# 4-Bromo-2-chlorobenzoic acid crystal structure analysis

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## Compound of Interest

Compound Name: 4-Bromo-2-chlorobenzoic acid

Cat. No.: B134395

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An In-depth Technical Guide to the Crystal Structure Analysis of **4-Bromo-2-chlorobenzoic Acid**

**Audience:** Researchers, scientists, and drug development professionals.

**Core Content:** This guide provides a comprehensive overview of the crystal structure of **4-bromo-2-chlorobenzoic acid**, detailing the crystallographic data, experimental procedures for its determination, and a logical workflow for the analysis process. This information is crucial for understanding the solid-state properties of this compound, which is a valuable building block in medicinal chemistry and materials science.

## Introduction

**4-Bromo-2-chlorobenzoic acid** ( $C_7H_4BrClO_2$ ) is a halogenated aromatic carboxylic acid.<sup>[1][2]</sup> Its structural characterization is fundamental for applications in drug design, where molecular conformation and intermolecular interactions are key to biological activity, and in materials science for the development of novel functional materials. X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state, revealing details about bond lengths, angles, and crystal packing. This guide summarizes the known crystal structure data for **4-bromo-2-chlorobenzoic acid** and outlines the methodologies used to obtain it.

## Crystallographic Data Summary

The crystal structure of **4-bromo-2-chlorobenzoic acid** has been determined and is available in the Crystallography Open Database (COD).[\[1\]](#) The key parameters from the single-crystal X-ray diffraction study are summarized in the table below. These data define the unit cell and the quality of the structural refinement.

Table 1: Crystal Data and Structure Refinement for **4-Bromo-2-chlorobenzoic Acid**

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/n 1
Unit Cell Dimensions	
a (Å)	7.2738
b (Å)	9.0627
c (Å)	11.7233
α (°)	90
β (°)	102.916
γ (°)	90
Volume (Å <sup>3</sup> )	752.7
Z (Molecules/unit cell)	4
Residual Factor (R)	0.0346

Data sourced from the Crystallography Open Database (COD) under deposition number 1545784.[\[1\]](#)

## Experimental Protocols

The determination of a crystal structure involves several key stages, from obtaining a high-quality single crystal to collecting and refining the diffraction data.

## Synthesis and Crystallization

The synthesis of **4-bromo-2-chlorobenzoic acid** can be achieved through various organic chemistry routes, often involving the oxidation or carboxylation of a corresponding substituted toluene or iodobenzene precursor.[3]

Protocol for Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown from a saturated solution by slow solvent evaporation.

- Dissolution: Dissolve the synthesized and purified **4-bromo-2-chlorobenzoic acid** powder in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with water) by gentle heating to achieve a saturated or near-saturated solution.[4]
- Filtration: Hot-filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
- Slow Evaporation: Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
- Crystal Growth: Allow the setup to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
- Isolation: Once crystals of sufficient size and quality have formed, carefully isolate them from the mother liquor and dry them.

## X-ray Diffraction Data Collection and Structure Refinement

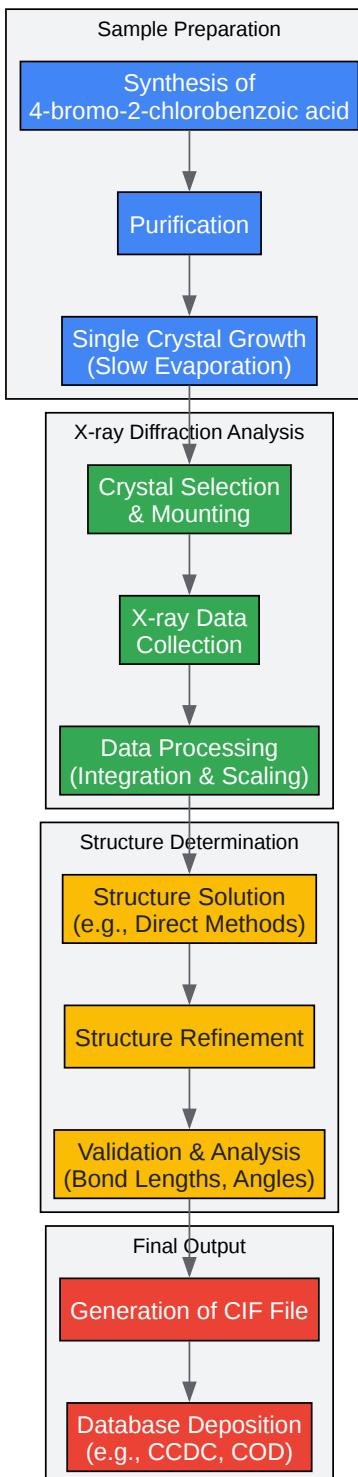
This protocol outlines the standard procedure for analyzing a single crystal using an X-ray diffractometer.

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryoprotectant oil.
- Data Collection:
  - The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source, commonly a copper anode which produces Cu K $\alpha$  radiation (wavelength  $\approx 1.54 \text{ \AA}$ ).[5]

- The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage.
- A series of diffraction images are collected by rotating the crystal in the X-ray beam (e.g., using  $\omega$  and  $\varphi$  scans).
- Data Processing:
  - The collected diffraction spots are indexed to determine the unit cell parameters and crystal lattice symmetry.
  - The intensities of all reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
- Structure Solution and Refinement:
  - The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (Br, Cl).
  - Subsequent difference Fourier maps reveal the positions of the remaining non-hydrogen atoms (C, O).
  - The structural model is refined anisotropically using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement quality is assessed by the residual factor (R-factor).

## Visualization of the Analysis Workflow

The process from obtaining the compound to finalizing its crystal structure follows a logical sequence. The diagram below illustrates this experimental workflow.



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Caption: Workflow for the crystal structure analysis of a small molecule.

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